molecular formula C15H12O4 B1678385 Pinocembrin CAS No. 480-39-7

Pinocembrin

Cat. No. B1678385
CAS RN: 480-39-7
M. Wt: 256.25 g/mol
InChI Key: URFCJEUYXNAHFI-ZDUSSCGKSA-N
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Description

Pinocembrin is a flavanone, a type of flavonoid . It is an antioxidant found in damiana, honey, fingerroot, and propolis . It can be converted biosynthetically to pinobanksin by hydroxylation adjacent to the ketone .


Synthesis Analysis

Pinocembrin is a natural flavanone found abundantly in diverse flora across various plant families and honey, globally . The purification and biosynthesis of both natural sources using different techniques yielded pinocembrin .


Molecular Structure Analysis

The electronic properties of pinocembrin were analyzed using frontier molecular orbitals and molecular electrostatic potential .


Chemical Reactions Analysis

Pinocembrin can be obtained by biosynthesis . Biosynthesis efficiency can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy .


Physical And Chemical Properties Analysis

Based on several aspects such as pKa values, water solubility, LogS and LogP estimations, the topological and distribution characteristics of pinocembrin in water have been described .

Scientific Research Applications

Pharmacological and Biological Activities

Pinocembrin, a primary flavonoid isolated from various plants, has shown a range of pharmacological activities in research. It demonstrates antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Additionally, pinocembrin is noted for its neuroprotective effects against cerebral ischemic injury, potentially due to its antiexcitotoxic effects. This versatility makes pinocembrin a promising candidate in pharmaceutical applications, though more studies and clinical trials are necessary to fully understand its mechanisms and validate its medical applications (Rasul et al., 2013).

Neuroprotection in Cerebral Ischemia

Pinocembrin has shown significant potential in neuroprotection, particularly against cerebral ischemia-reperfusion injury. Its mechanisms of action include suppressing oxidative stress, inflammatory markers, and apoptosis, as well as regulating neurotransmitter levels. These effects contribute to its ability to normalize brain functions affected by ischemic conditions (Saad et al., 2015).

Biosynthesis and Pharmacokinetics

Advances in the biosynthesis of pinocembrin highlight its efficient production through metabolic engineering strategies. Pinocembrin's pharmacological activities, such as anti-oxidation and anti-inflammation, make it particularly effective in treating ischemic stroke. Its rapid absorption and ability to cross the blood-brain barrier, along with its non-accumulative nature in the body, add to its therapeutic potential. Ongoing phase II clinical trials in China for ischemic stroke treatment underscore its significance (Shen et al., 2019).

Antioxidant and Anti-apoptotic Effects

Research on pinocembrin's effects on brain oxidation and apoptosis in both in vivo and in vitro models of ischemia-reperfusion has shown promising results. Pinocembrin enhances neuronal survival, reduces oxidative stress, and lowers apoptosis markers, indicating its potential as a therapeutic strategy for cerebral ischemia-reperfusion injury (Liu et al., 2008).

Therapeutic Application in Allergic Asthma

Studies have shown that pinocembrin can effectively attenuate allergic airway inflammation in mice. This is achieved through the inhibition of key inflammatory pathways and cytokines, suggesting its potential benefits in treating inflammatory diseases like asthma (Gu et al., 2017).

Role in Treating Neurodegenerative Diseases

Pinocembrin's neuroprotective effects and its ability to modulate various biological processes make it a potential drug candidate for treating neurodegenerative diseases. Its mechanisms of action include reducing oxidative stress,protecting the blood-brain barrier, modulating mitochondrial function, and regulating apoptosis. These characteristics are particularly relevant for the treatment of ischemic stroke and other clinical conditions, highlighting its therapeutic value in neurology (Lan et al., 2015).

Anti-cancer Properties

Pinocembrin demonstrates notable anti-cancer effects, particularly in melanoma, prostate cancer, and other tumor cells. Its mechanisms include inducing apoptosis, reducing oxidative stress, and inhibiting cell proliferation. For example, in melanoma cells, pinocembrin triggers endoplasmic reticulum stress and suppresses autophagy, highlighting its potential in cancer therapy (Zheng et al., 2018).

Microbial Biosynthesis for Drug Research

The microbial biosynthesis of pinocembrin using engineered Escherichia coli is a significant advancement in drug research and healthcare. This approach optimizes the production of pinocembrin, enhancing its availability for pharmacological testing and potential therapeutic applications (Kim et al., 2014).

Enhancement of Antioxidant Activities

The formation of pinocembrin complexes, such as with lecithin, has been shown to enhance its solubility and antioxidant activities. This improvement in physicochemical characteristics suggests potential applications of pinocembrin in healthcare and clinical practice, particularly due to its enhanced efficacy as an antioxidant (Yang et al., 2018).

Potential in Treating Allergic Reactions

Pinocembrin exhibits promising effects in mitigating allergic responses in vitro, including the inhibition of histidine decarboxylase and other pro-allergic mediators. This finding positions pinocembrin as a potential candidate for natural anti-allergic drugs, expanding its therapeutic scope beyond its known neuroprotective and anti-inflammatory effects (Hanieh et al., 2017).

Safety And Hazards

Toxicity evaluation revealed that pinocembrin is safe for consumption and administration without adverse effects or accumulation observed inside the body .

Future Directions

Pinocembrin is a promising phytochemical in functional food ingredient development and drug discovery in health care applications . It has potential as a drug to treat ischemic stroke and other clinical conditions .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCJEUYXNAHFI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075412
Record name (+)-Pinocembrin
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pinocembrin

CAS RN

480-39-7
Record name (+)-Pinocembrin
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Record name Pinocembrin
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Record name (+)-Pinocembrin
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Record name (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
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Record name PINOCEMBRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791
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Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 193 °C
Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,600
Citations
A Rasul, FM Millimouno, W Ali Eltayb, M Ali… - BioMed research …, 2013 - hindawi.com
… the pharmacological and therapeutic applications of pinocembrin with specific emphasis on … effects of pinocembrin could be beneficial. This review suggests that pinocembrin is a …
Number of citations: 287 www.hindawi.com
X Lan, W Wang, Q Li, J Wang - Molecular neurobiology, 2016 - Springer
… preclinical studies of pinocembrin and focus on its effects in CNS diseases and related indications. We discuss information regarding the potential targets of pinocembrin, its possible …
Number of citations: 132 link.springer.com
MH Elbatreek, I Mahdi, W Ouchari, MF Mahmoud… - Biomedicine & …, 2023 - Elsevier
… of pinocembrin … out on pinocembrin. We also discuss its potential mechanisms of action, bioavailability, toxicity, and clinical investigations. The wide therapeutic window of pinocembrin …
Number of citations: 6 www.sciencedirect.com
LW Soromou, X Chu, L Jiang, M Wei, M Huo… - International …, 2012 - Elsevier
… anti-inflammatory effects of pinocembrin in RAW macrophage … pinocembrin in murine model of endotoxin-induced acute lung injury. We found that in vitro pretreatment with pinocembrin …
Number of citations: 114 www.sciencedirect.com
R Liu, M Gao, ZH Yang, GH Du - Brain research, 2008 - Elsevier
… groups of pinocembrin. Caspase-3 protein was down-regulated and PARP degradation was alleviated after pinocembrin treatments. Our results suggest that pinocembrin may be a …
Number of citations: 178 www.sciencedirect.com
R Liu, J Li, J Song, D Zhou, C Huang, X Bai, T Xie… - Neurobiology of …, 2014 - Elsevier
… We demonstrated that pinocembrin … with pinocembrin prevents the cognition decline in APP/PS1 transgenic mice without altering Aβ burden and oxidative stress. Instead, pinocembrin is …
Number of citations: 104 www.sciencedirect.com
L Shi, B Chen, M Gao, H Zhang, Y Li, L Wang, G Du - Life sciences, 2011 - Elsevier
… It was found that treatment with pinocembrin reduced the compensatory increase of SOD … by pinocembrin treatment. SIGNIFICANCE: These findings suggest that pinocembrin provides …
Number of citations: 107 www.sciencedirect.com
J Wu, G Du, J Zhou, J Chen - Metabolic engineering, 2013 - Elsevier
Flavonoids are valuable natural products widely used in human health and nutrition. Recent advances in synthetic biology and metabolic engineering have yielded improved strain …
Number of citations: 225 www.sciencedirect.com
J Le Lee, MWC Loe, RCH Lee, JJH Chu - Antiviral research, 2019 - Elsevier
… pinocembrin acts on post-entry process(es) of the ZIKV replication cycle. Furthermore, pinocembrin … study has demonstrated for the first time the in vitro anti-ZIKV activity of pinocembrin. …
Number of citations: 70 www.sciencedirect.com
RD Vargas-Sánchez, AM Mendoza-Wilson… - Computational and …, 2015 - Elsevier
… the molecular structure of pinocembrin compared with … pinocembrin structure. Low values of chemical potential, obtained by different model chemistries, indicate that pinocembrin is …
Number of citations: 73 www.sciencedirect.com

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